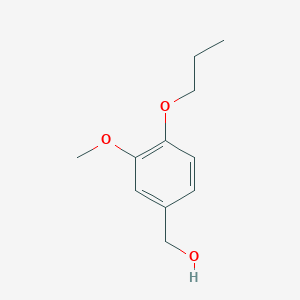

(3-Methoxy-4-propoxyphenyl)methanol

Description

(3-Methoxy-4-propoxyphenyl)methanol (CAS 103859-81-0) is an organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.25 g/mol . Its IUPAC name reflects the substitution pattern: a methoxy group (-OCH₃) at the 3-position, a propoxy group (-OCH₂CH₂CH₃) at the 4-position, and a hydroxymethyl (-CH₂OH) group attached to the benzene ring. Key physicochemical properties include a boiling point of 308.2°C at 760 mmHg and a density of 1.064 g/cm³ . The compound is typically supplied as a stable powder stored at room temperature and is utilized in life sciences research, particularly as a synthetic intermediate in pharmaceutical chemistry .

Properties

IUPAC Name |

(3-methoxy-4-propoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7,12H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHCGEWVQZCIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366644 | |

| Record name | (3-methoxy-4-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103859-81-0 | |

| Record name | (3-methoxy-4-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-propoxyphenyl)methanol typically involves the alkylation of a phenol derivative. One common method is the reaction of 3-methoxyphenol with propyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-propoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-propoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Methoxy-4-propoxybenzaldehyde or 3-Methoxy-4-propoxybenzoic acid.

Reduction: 3-Methoxy-4-propoxyphenylmethane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Methoxy-4-propoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-propoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and propoxy groups can affect the compound’s lipophilicity and membrane permeability, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituent groups, which critically influence their reactivity, stability, and applications. Below is a detailed comparison with five structurally related compounds:

*Estimated based on structural similarity.

Physicochemical Property Trends

- Boiling Points : The parent compound’s high boiling point (308.2°C) reflects strong intermolecular hydrogen bonding from the -CH₂OH group. Substitution with bulky groups (e.g., phenylpropoxy) may further increase boiling points due to enhanced van der Waals interactions.

- Lipophilicity : The phenylpropoxy analog’s logP value is likely higher than the parent compound, improving membrane permeability but reducing aqueous solubility.

Biological Activity

(3-Methoxy-4-propoxyphenyl)methanol, with the molecular formula CHO and a molecular weight of 196.25 g/mol, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

The compound is synthesized through the alkylation of 3-methoxyphenol with propyl bromide, followed by reduction using sodium borohydride. This synthetic route allows for the production of this compound in a laboratory setting, which can be scaled for industrial production .

The biological activity of this compound is influenced by its structure, particularly the methoxy and propoxy groups. These groups enhance the compound's lipophilicity, allowing it to penetrate biological membranes effectively. The mechanism of action may involve interactions with specific enzymes or receptors, modulating various biochemical pathways .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

Research has shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, including HeLa cells. The cytotoxicity evaluation revealed that certain derivatives exhibited significant cytotoxic effects at concentrations as low as 29.7 μM . This suggests that modifications to the compound could enhance its anticancer efficacy.

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of several derivatives against HeLa cells using the Alamar Blue assay. The results indicated that compounds with para substitutions significantly increased cytotoxicity compared to their ortho-substituted counterparts .

- Antimicrobial Screening : In vitro tests demonstrated that this compound had notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness against these pathogens .

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.